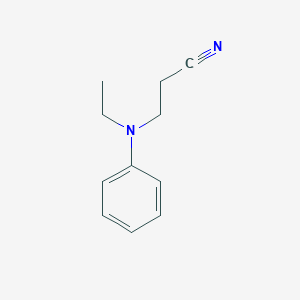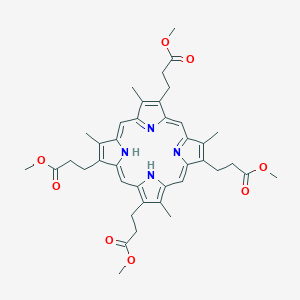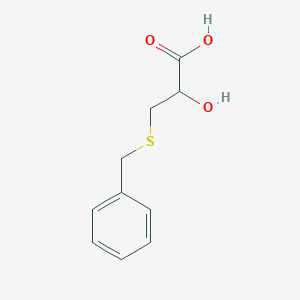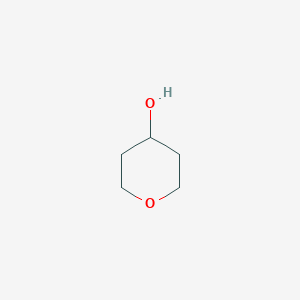
2,4-Dichloro-6-vinylpyrimidine
Vue d'ensemble
Description
2,4-Dichloro-6-vinylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H4Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and a vinyl group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-vinylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with an appropriate vinylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-6-vinylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic attack, leading to the formation of substituted pyrimidine derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Addition Reactions: Electrophiles such as halogens, acids, or radicals can react with the vinyl group under various conditions, including the presence of catalysts or initiators.
Major Products Formed:
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be synthesized, which may have applications in pharmaceuticals and agrochemicals.
Addition Products: The addition of electrophiles to the vinyl group results in the formation of diverse compounds with potential biological activities.
Applications De Recherche Scientifique
2,4-Dichloro-6-vinylpyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-vinylpyrimidine and its derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6-phenylpyrimidine: Similar in structure but with a phenyl group instead of a vinyl group.
2,4-Dichloro-6-methylpyrimidine: Contains a methyl group at position 6, differing in reactivity and applications.
Uniqueness: 2,4-Dichloro-6-vinylpyrimidine is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for the formation of diverse derivatives through addition reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propriétés
IUPAC Name |
2,4-dichloro-6-ethenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2/c1-2-4-3-5(7)10-6(8)9-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKTUCHXMMKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Diethyl-[2-(3-nitrophenoxy)ethyl]amine](/img/structure/B41177.png)





